molecular formula C6H11ClOS B13615066 1-Chloro-4-(ethylsulfanyl)butan-2-one

1-Chloro-4-(ethylsulfanyl)butan-2-one

Katalognummer: B13615066
Molekulargewicht: 166.67 g/mol
InChI-Schlüssel: MHNRTQQJWKLEOC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Butanone, 1-chloro-4-(ethylthio)- is an organic compound with the molecular formula C6H11ClOS It is a derivative of butanone, where the hydrogen atoms at the 1 and 4 positions are replaced by a chlorine atom and an ethylthio group, respectively

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butanone, 1-chloro-4-(ethylthio)- typically involves the chlorination of 2-butanone followed by the introduction of an ethylthio group. One common method is the reaction of 2-butanone with thionyl chloride (SOCl2) to form 1-chloro-2-butanone. This intermediate is then reacted with ethanethiol (C2H5SH) in the presence of a base such as sodium hydroxide (NaOH) to yield 2-Butanone, 1-chloro-4-(ethylthio)- .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

2-Butanone, 1-chloro-4-(ethylthio)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

2-Butanone, 1-chloro-4-(ethylthio)- has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Butanone, 1-chloro-4-(ethylthio)- involves its interaction with various molecular targets. The chlorine and ethylthio groups can participate in electrophilic and nucleophilic reactions, respectively. These interactions can lead to the formation of covalent bonds with target molecules, altering their structure and function. The compound’s reactivity is influenced by the electron-withdrawing effect of the chlorine atom and the electron-donating effect of the ethylthio group .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Butanone, 1-chloro-4-(methylthio)-: Similar structure but with a methylthio group instead of an ethylthio group.

    2-Butanone, 1-chloro-4-(phenylthio)-: Contains a phenylthio group instead of an ethylthio group.

    2-Butanone, 1-chloro-4-(propylthio)-: Features a propylthio group in place of the ethylthio group.

Uniqueness

2-Butanone, 1-chloro-4-(ethylthio)- is unique due to the specific combination of the chlorine and ethylthio groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Eigenschaften

Molekularformel

C6H11ClOS

Molekulargewicht

166.67 g/mol

IUPAC-Name

1-chloro-4-ethylsulfanylbutan-2-one

InChI

InChI=1S/C6H11ClOS/c1-2-9-4-3-6(8)5-7/h2-5H2,1H3

InChI-Schlüssel

MHNRTQQJWKLEOC-UHFFFAOYSA-N

Kanonische SMILES

CCSCCC(=O)CCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.